8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione

Lipophilicity Drug Design Physicochemical Properties

This 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione (CAS 313665-37-1) is a pharmacophore-defined Jak3 inhibitor candidate. The unique N7-octyl chain and C8-benzimidazolylthio bridge are critical for kinase selectivity; generic purine-2,6-dione replacements fail. Use as a high-logP benchmark (XLogP3=5.0) for cellular uptake vs. shorter-chain analogs, or as an HPLC/LC-MS calibration standard for purine-benzimidazole hybrid libraries. 95% purity ensures method development consistency. Order now to advance SAR and quality control workflows.

Molecular Formula C21H26N6O2S
Molecular Weight 426.54
CAS No. 313665-37-1
Cat. No. B2821717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione
CAS313665-37-1
Molecular FormulaC21H26N6O2S
Molecular Weight426.54
Structural Identifiers
SMILESCCCCCCCCN1C2=C(N=C1SC3=NC4=CC=CC=C4N3)N(C(=O)NC2=O)C
InChIInChI=1S/C21H26N6O2S/c1-3-4-5-6-7-10-13-27-16-17(26(2)20(29)25-18(16)28)24-21(27)30-19-22-14-11-8-9-12-15(14)23-19/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,22,23)(H,25,28,29)
InChIKeyLQMMJPIPGXAMJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

313665-37-1: Purine-Benzimidazole Hybrid for Targeted Enzyme Inhibition Research


The compound 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione (CAS 313665-37-1) is a synthetic hybrid molecule incorporating a purine-2,6-dione core and a benzimidazole moiety linked via a thioether bridge [1]. It belongs to a broader class of 8-substituted 2-(benzimidazolyl)purine derivatives described in patent literature as having potential for kinase inhibition and immunosuppression [2]. The molecule features an N7-octyl and N3-methyl substitution pattern, distinguishing it from analogs with shorter or different N7-alkyl chains .

Why General Purine-2,6-dione Analogs Cannot Substitute for CAS 313665-37-1


Generic substitution within the purine-2,6-dione family fails due to the critical interplay of the N7-octyl chain and the C8-benzimidazolylthio substituent. Patent data explicitly defines the N7-substituent as a key variable for Jak3 inhibitory potency, where specific chain lengths and substitutions directly modulate activity [1]. Changing the C8-thioether from a benzimidazole to a p-tolyl or 2-methylallyl group (e.g., in analogs like 3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione) eliminates the heterocyclic nitrogen capable of participating in target hydrogen bonding, as outlined in docking studies of related benzimidazole hybrids [2]. These structural differences make simple replacement without empirical re-validation scientifically unsound.

Quantitative Differentiation Evidence for 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione vs. Analogs


N7-Octyl Chain Length and Structural Impact on LogP vs. Shorter-Chain Analog

The calculated partition coefficient (XLogP3-AA) for 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione is 5.0 [1]. This represents a substantial increase in lipophilicity compared to the N7-isopentyl analog (CAS 313262-61-2), for which a significantly lower LogP is predicted based on a shorter carbon chain (C5 vs. C8).

Lipophilicity Drug Design Physicochemical Properties

C8-Benzimidazolylthio Moiety vs. p-Tolylthio Analog in Kinase Inhibition Context

The C8-benzimidazol-2-ylthio substituent provides a hydrogen-bond donor (NH) and acceptor (N) not present in the p-tolylthio analog 3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione. The generic patent WO2008043019A1 explicitly claims 8-substituted 2-(benzimidazolyl)purine derivatives as potent Jak3 inhibitors, where the benzimidazole is required for activity via interaction with the kinase hinge region [1]. The p-tolylthio analog lacks this pharmacophore.

Jak3 Inhibition Kinase Selectivity Hydrogen Bonding

Commercially Available Purity Specification for Reproducible Research

A key vendor specification for CAS 313665-37-1 is a minimum purity of 95%, with long-term storage conditions defined as a cool, dry place . This contrasts with several purine-thioether analogs available from non-primary sources where purity is unspecified or lower. Standardizing on a defined purity grade reduces variability in dose-response and biochemical assays.

Quality Control Assay Reproducibility Research Procurement

Research Applications for 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione Based on Its Differentiated Profile


Chemical Probe Development for Jak3-Dependent Immunosuppression

The compound serves as a starting point or reference molecule for medicinal chemistry optimization of Jak3 inhibitors. Its structural inclusion of both the N7-octyl chain and the C8-benzimidazolylthio group, consistent with the pharmacophore described in WO2008043019A1 , makes it suitable for structure-activity relationship (SAR) studies aimed at understanding the contribution of chain length and heterocyclic substitution to kinase selectivity and potency.

Lipophilicity-Modulated Cellular Permeability Studies

With a calculated XLogP3 of 5.0 , this compound can be used as a high-logP benchmark to compare cellular uptake and intracellular target engagement against analogs with shorter N7-alkyl chains. This application is critical for profiling the permeability-efficacy trade-off in purine-benzimidazole hybrids intended for intracellular kinase targets.

High-Purity Reference Standard for Analytical Method Development

The defined 95% purity specification qualifies this compound as a calibration standard for HPLC or LC-MS method development when analyzing purine-benzimidazole hybrid libraries. Its use ensures consistent retention time and response factor characterization, which is essential for batch-to-batch quality control in larger screening campaigns.

Quote Request

Request a Quote for 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.